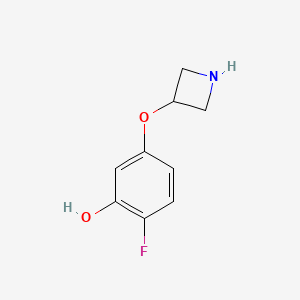

5-(Azetidin-3-yloxy)-2-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

5-(azetidin-3-yloxy)-2-fluorophenol |

InChI |

InChI=1S/C9H10FNO2/c10-8-2-1-6(3-9(8)12)13-7-4-11-5-7/h1-3,7,11-12H,4-5H2 |

InChI Key |

XHZCTSKZHZCZRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Azetidin 3 Yloxy 2 Fluorophenol

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized starting materials. This process illuminates potential synthetic routes and highlights key bond formations.

Key Disconnections and Target Synthons

For a molecule like 5-(Azetidin-3-yloxy)-2-fluorophenol, two primary retrosynthetic disconnections can be proposed.

The most logical and convergent approach involves the disconnection of the aryl ether C-O bond. This bond is strategically formed in a late-stage coupling reaction. This disconnection reveals two primary synthons: the azetidin-3-ol (B1332694) fragment and the 2-fluorophenol (B130384) fragment.

Disconnection I (Aryl Ether C-O Bond):

Target Molecule: this compound

Key Disconnection: The bond between the azetidine (B1206935) ring oxygen and the phenyl ring.

Synthons: This leads to a positively charged azetidin-3-yl synthon and a negatively charged 2-fluoro-5-hydroxyphenyl anion synthon.

Synthetic Equivalents: The practical starting materials, or synthetic equivalents, for these synthons are an N-protected 3-hydroxyazetidine and a suitably activated fluorophenol derivative. A common and effective protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group, making N-Boc-3-hydroxyazetidine a key building block. chemicalbook.comrdchemicals.com The aromatic partner would ideally be a molecule like 1,2,4-trifluorobenzene (B1293510) or 2,4-difluorophenol , where the fluorine atom at the C-5 position can be selectively displaced by the incoming alkoxide via nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org

A more fundamental, linear approach involves the disconnection of the C-N bonds within the azetidine ring itself.

Disconnection II (Azetidine Ring C-N Bonds):

Target Molecule: this compound

Key Disconnection: Intramolecular C-N bonds of the azetidine ring.

Synthon: This retrosynthetic step leads to an acyclic amino-diol precursor.

Synthetic Equivalent: A plausible synthetic equivalent would be a derivative of 1-amino-2-(2-fluoro-5-hydroxyphenoxy)propane-1,3-diol , where the terminal hydroxyl groups are converted into suitable leaving groups (e.g., halides or sulfonates) to facilitate an intramolecular cyclization.

Strategic Analysis for Efficiency and Scalability

When evaluating synthetic strategies, efficiency and scalability are paramount, especially in industrial and pharmaceutical contexts.

Therefore, the convergent strategy involving the coupling of N-Boc-3-hydroxyazetidine and an activated fluorobenzene (B45895) derivative represents the most strategically sound approach for both laboratory-scale synthesis and potential large-scale production.

Synthesis of Key Precursor Building Blocks

The successful execution of the convergent synthetic plan relies on the efficient preparation of the key building blocks. Of these, the functionalized azetidine derivative is the most synthetically challenging due to the inherent ring strain of the four-membered heterocycle.

Preparation of Functionalized Azetidine Derivatives

Azetidines are crucial components in many biologically active compounds. magtech.com.cn The synthesis of N-protected 3-hydroxyazetidine is a well-documented process with several established routes.

The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions, where a nucleophilic nitrogen atom attacks an electrophilic carbon center to form the strained four-membered ring.

A robust and widely used method for constructing the azetidine ring starts from readily available materials like epichlorohydrin (B41342) and a primary amine. For instance, a synthetic route to 3-hydroxyazetidine hydrochloride involves the reaction of tert-butylamine (B42293) with epichlorohydrin, followed by cyclization, acetylation, and deacetylation. google.com

A common laboratory-scale synthesis of N-Boc-3-hydroxyazetidine proceeds from 1-(diphenylmethyl)-3-hydroxyazetidine. The synthesis involves the following key steps:

Deprotection: The diphenylmethyl (benzhydryl) group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Protection: The newly freed secondary amine is then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the stable N-Boc-3-hydroxyazetidine. chemicalbook.com

Another powerful method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method is notable for its high yields and tolerance of various functional groups, making it a valuable tool for synthesizing substituted azetidines. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis of the epoxy amine, directly affording the 3-hydroxyazetidine core. nih.govfrontiersin.org This contrasts with the corresponding trans-3,4-epoxy amines, which typically undergo a 5-endo-tet cyclization to form pyrrolidines. frontiersin.org

The table below summarizes various approaches for intramolecular cyclization to form the azetidine ring.

| Starting Material Precursor | Reagents and Conditions | Product | Reference(s) |

| N-trityl-2-amino-4-bromobutanoate | Base-mediated cyclization | N-trityl-azetidine-2-carboxylate | researchgate.net |

| cis-3,4-epoxy amines | La(OTf)₃ (catalyst) | 3-hydroxyazetidine derivatives | nih.gov, frontiersin.org |

| 1,3-dihalides and primary amines | Alkaline aqueous medium, microwave irradiation | N-substituted azetidines | magtech.com.cn |

| Epichlorohydrin and tert-butylamine | Sequential cyclization and protection/deprotection steps | 3-hydroxyazetidine hydrochloride | google.com |

An exploration of the advanced synthetic methodologies for producing this compound reveals a reliance on sophisticated techniques for constructing the core azetidine ring and preparing the necessary fluorinated phenolic intermediates. The synthesis of this specific molecule is not directly detailed in publicly available literature, necessitating a review of methods for creating its constituent parts: the 3-hydroxyazetidine moiety and the 2-fluoro-5-hydroxyphenol fragment, which are then typically joined via an ether linkage.

1 Advanced Synthetic Methodologies for the Azetidine Ring

The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. Modern methods have moved beyond simple cyclizations to offer greater control and efficiency.

2 Utilization of Activated Alkyl Dihalides or Equivalents

A conventional and direct approach to forming the azetidine ring involves the intramolecular cyclization of a suitable precursor. This is often achieved by reacting a primary amine with a 1,3-dielectrophile. The use of activated alkyl dihalides or their equivalents, such as bis-sulfonates, is a key strategy.

One straightforward method involves the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols, which facilitates the cyclization to form various 1,3-disubstituted azetidines. organic-chemistry.org Another efficient approach is the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org

2 Azetidine Ring Formation via Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core, constructing the four-membered ring in a single, often stereocontrolled, step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most efficient methods for synthesizing functionalized azetidines. organic-chemistry.org Historically, this reaction has faced challenges, but recent advancements, particularly using visible-light photocatalysis, have revitalized the field.

Visible-light-mediated intermolecular aza Paternò–Büchi reactions can be achieved using the triplet state reactivity of oximes, such as 2-isoxazoline-3-carboxylates, with a range of alkenes. acs.org This process is enabled by a commercially available iridium photocatalyst and is noted for its operational simplicity and mild reaction conditions. acs.orgmagtech.com.cn The resulting highly functionalized azetidines can be readily converted to the unprotected parent compounds. acs.org The mechanism involves the photocatalyst absorbing visible light and transferring its energy to one of the reactants (the alkene or the imine component), promoting it to a triplet state which then undergoes the [2+2] cycloaddition. uni-muenchen.de

| Photocatalyst System | Reactants | Key Features |

| Iridium (Ir) photocatalyst | Cyclic Oximes + Alkenes | Visible-light mediated; Operates under mild conditions; Broad substrate scope. acs.orguni-muenchen.de |

| 4CzMeBN (donor-acceptor cyanoarene) | Imines + Alkenes | Visible-light mediated; High triplet state energy; Synthesizes cis-fused azetidines. rsc.org |

| Xanthone sensitization | Imines + Alkenes | UV light-mediated; Traditional method. rsc.org |

This table summarizes various photocatalytic systems used in [2+2] cycloadditions for azetidine synthesis.

Beyond traditional photocycloadditions, other strategies have emerged. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed, providing access to azetidines. This reaction merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates that undergo C–N bond formation. rsc.org Additionally, dearomative [2+2] cycloaddition reactions under visible light have been used to create valuable dihydroisoquinolone-fused azetidines with high efficiency. rsc.org

3 Azetidine Synthesis by Ring Contraction or Expansion

Rearrangement of larger or smaller heterocyclic rings offers an alternative pathway to the azetidine core.

A notable ring contraction method involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org In this process, nucleophiles like alcohols or phenols open the five-membered pyrrolidinone ring, and the resulting intermediate undergoes an intramolecular SN2 reaction to form an α-carbonylated N-sulfonylazetidine. acs.orgrsc.org This approach is significant as it transforms readily available pyrrolidinone derivatives into more synthetically challenging azetidines. acs.org

Conversely, ring expansion of three-membered rings, such as (trifluoromethyl)aziridine carboxylic acid derivatives, has been reported as a viable route to 2-(trifluoromethyl)azetidines. magtech.com.cn

4 Stereoselective Azetidine Synthesis

Given the importance of stereochemistry in pharmacologically active molecules, the development of stereoselective methods for azetidine synthesis is crucial. Many modern synthetic routes offer high levels of stereocontrol.

For instance, the [2+2] photocycloaddition reactions often proceed with high regio- and stereoselectivity. organic-chemistry.org A flexible and highly stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion. The chirality is introduced from readily accessible chiral sulfinamides, allowing for the synthesis of the final product with excellent enantiomeric excess (>98% e.e.). nih.gov This provides a key intermediate, azetidin-3-one, which can be reduced to the 3-hydroxyazetidine needed for the target molecule.

Furthermore, the diastereoselective synthesis of 2-substituted 3-hydroxyazetidines has been achieved via lithiation of N-protected azetidin-3-ols, followed by trapping with electrophiles, which consistently yields a high trans-diastereoselectivity. uni-muenchen.de

2 Preparation of Fluorinated Phenolic Intermediates

The second key component for synthesizing this compound is a fluorinated phenol (B47542). A common precursor is 5-fluoro-2-hydroxyacetophenone or a related structure. A representative synthesis starts from p-aminophenol and proceeds through several steps. google.com

A typical synthetic sequence is as follows:

Acetylation: p-Aminophenol is acetylated using a reagent like acetic anhydride (B1165640) to protect both the amino and hydroxyl groups, forming 4-acetaminophenol acetate. google.com

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement, typically using a Lewis acid like aluminum chloride, to move the acetyl group to the aromatic ring, yielding 2-hydroxy-4-acetamidophenone. google.com

Hydrolysis: The acetamido group is hydrolyzed under acidic conditions to give 2-hydroxy-4-aminophenone. google.com

Diazotization and Fluorination (Schiemann Reaction): The aminophenol derivative is then subjected to diazotization with a reagent like sodium nitrite (B80452) in the presence of a fluoride (B91410) source (e.g., hydrofluoric acid). The resulting diazonium salt is subsequently heated, leading to the replacement of the diazo group with fluorine to produce the final 5-fluoro-2-hydroxyacetophenone. google.com

Preparation of Fluorinated Phenolic Intermediates

Direct Fluorination of Phenolic Substrates

The introduction of a fluorine atom onto a phenolic ring is a critical step. Direct fluorination methods offer an atom-economical approach. Electrophilic fluorinating agents are commonly employed for this transformation. For instance, the direct fluorination of phenols can be achieved using elemental fluorine in a suitable solvent system, though this method requires specialized equipment and careful control of reaction conditions to manage its high reactivity and avoid the formation of polymeric byproducts. google.com

A more controlled and selective method involves the use of electrophilic N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Photocatalytic methods have emerged as a mild and efficient way to achieve ortho-fluorination of phenols. These reactions often utilize an organic photocatalyst, a light source, and a fluorinating agent, allowing the reaction to proceed at room temperature with high regioselectivity. chemicalbook.com The choice of the fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity, particularly for the ortho-position to the hydroxyl group.

Furthermore, directing group strategies can be employed to ensure selective ortho-fluorination. A removable directing group, such as a 2-pyridyloxy group, can be installed on the phenol. This directs the fluorination to the ortho-position, and the directing group can be subsequently removed to yield the desired 2-fluorophenol derivative. bldpharm.com

Table 1: Comparison of Direct Phenolic Fluorination Methods

| Method | Fluorinating Agent | Catalyst/Conditions | Key Features |

| Direct Fluorination | Elemental Fluorine | Low temperature, specialized reactor | High reactivity, potential for over-fluorination and polymerization. google.com |

| Photocatalytic Fluorination | Selectfluor® | Organic photocatalyst, light source | Mild conditions, high regioselectivity for the ortho-position. chemicalbook.com |

| Directed Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Palladium catalyst, directing group | High regioselectivity, requires additional steps for directing group installation and removal. bldpharm.com |

Synthesis of Fluorinated Aromatic Scaffolds

An alternative to direct fluorination is the synthesis of a pre-fluorinated aromatic scaffold that can be later converted to the desired phenol. This can be achieved through various classical and modern synthetic transformations. For instance, Sandmeyer-type reactions on fluoroanilines can provide access to a range of fluorinated aromatic compounds. Diazotization of a fluoroaniline (B8554772) followed by hydrolysis can yield the corresponding fluorophenol. google.com

The synthesis of 2,5-dihalogenated phenols, which can serve as precursors, can be achieved from dihalogenated nitrobenzenes. The process typically involves reduction of the nitro group to an aniline, followed by diazotization and hydrolysis. justia.com These methods provide a reliable route to fluorinated phenolic compounds that may be difficult to access through direct fluorination due to regioselectivity issues.

Direct Construction of the Azetidin-3-yloxy-2-fluorophenol Core Structure

The key step in the synthesis of the target molecule is the formation of the ether linkage between the fluorinated phenol and the azetidine ring. This can be accomplished through several etherification strategies.

Etherification Reactions for Phenoxy-Azetidine Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, a difluorinated aromatic precursor can be reacted with a protected 3-hydroxyazetidine. The fluorine atom is an excellent leaving group in SNAr reactions, especially when positioned ortho or para to an activating group.

The reaction typically involves a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, and a difluorinated aromatic compound, for example, 1,2,4-trifluorobenzene or a related activated difluoroaromatic. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The bulky N-Boc protecting group on the azetidine nitrogen prevents side reactions and can be removed in a subsequent step.

Table 2: Typical Conditions for SNAr Etherification

| Aryl Substrate | Azetidine Derivative | Base | Solvent | Temperature |

| 1,2,4-Trifluorobenzene | N-Boc-3-hydroxyazetidine | NaH | DMF | Room Temp. to 80 °C |

| 3,4-Difluoronitrobenzene | N-Boc-3-hydroxyazetidine | K2CO3 | DMSO | 80-120 °C |

This approach involves the deprotonation of the phenolic hydroxyl group of a 2-fluorophenol derivative, followed by reaction with an azetidine bearing a suitable leaving group at the 3-position. A common strategy employs N-Boc-3-bromoazetidine or a tosylate derivative of N-Boc-3-hydroxyazetidine as the electrophile. chemicalbook.com

The phenol is typically treated with a base like potassium carbonate or cesium carbonate to generate the more nucleophilic phenoxide, which then displaces the leaving group on the azetidine ring. The choice of solvent is critical and often includes polar aprotic solvents such as acetone, acetonitrile, or DMF to facilitate the reaction. This method offers good control and generally proceeds with high yields.

The Mitsunobu reaction provides a mild and versatile method for the formation of ethers from an alcohol and a pronucleophile, in this case, a phenol. vulcanchem.com This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In this context, a 2-fluorophenol derivative would be reacted with a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, in the presence of the Mitsunobu reagents. The reaction proceeds via the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the phenoxide in an SN2 fashion. A key advantage of the Mitsunobu reaction is its typically high yield and mild reaction conditions, which are compatible with a wide range of functional groups.

Table 3: Reagents for Mitsunobu Ether Synthesis

| Phenol | Alcohol | Phosphine | Azodicarboxylate | Solvent |

| 4-Bromo-2-fluorophenol | N-Boc-3-hydroxyazetidine | PPh3 | DIAD | THF |

| 2-Fluoro-4-iodophenol | N-Boc-3-hydroxyazetidine | P(n-Bu)3 | DEAD | Toluene (B28343) |

Catalytic Approaches in Core Synthesis

Modern organic synthesis provides a versatile toolkit of catalytic systems capable of constructing the C-O bond at the heart of the target molecule. Palladium, copper, and lanthanoid-based catalysts have all demonstrated utility in forming either the crucial ether linkage or the azetidine ring itself.

The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction stands as a powerful and versatile method for the formation of diaryl and alkyl-aryl ethers. nih.gov This reaction is particularly well-suited for coupling an N-protected azetidin-3-ol with a suitably activated 2-fluorophenol derivative, such as 5-bromo-2-fluorophenol (B123259) or 5-iodo-2-fluorophenol. The widespread use of this methodology is due to the functional group tolerance of palladium catalysts and the stability of the starting materials. nih.gov

The catalytic cycle is generally initiated by the oxidative addition of a palladium(0) complex to the aryl halide. Subsequent coordination of the alkoxide (from the deprotonated azetidinol) and reductive elimination yields the desired ether product and regenerates the active Pd(0) catalyst. A typical catalytic system involves a palladium source, a phosphine ligand, and a base.

Table 1: Typical Components for Palladium-Catalyzed C-O Coupling

| Component | Examples | Role |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Biarylphosphines (e.g., RuPhos, XPhos) | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Deprotonates the azetidinol (B8437883) to form the active nucleophile. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences catalyst activity. whiterose.ac.uk |

The selection of the ligand is critical and often determined empirically to maximize yield and minimize side reactions. Biarylphosphine ligands are frequently employed due to their effectiveness in promoting the reductive elimination step, which can be challenging for electron-rich alcohols like azetidinol.

Copper-catalyzed methods, often referred to as Ullmann-type condensations, represent an economically attractive and efficient alternative for O-arylation. nih.gov These reactions are effective for synthesizing diaryl ethers and can be applied to the formation of this compound, typically by coupling an N-protected azetidin-3-ol with an aryl iodide. nih.gov

Modern protocols often utilize a copper(I) source in conjunction with a ligand to facilitate the coupling under milder conditions than traditional Ullmann reactions. Picolinic acid has been identified as a highly effective ligand for the copper-catalyzed arylation of phenols. nih.gov The reaction is generally performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) with a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov This system displays broad functional group tolerance, making it a valuable tool for complex molecule synthesis. nih.gov

Table 2: Representative Conditions for Copper-Mediated Etherification

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Copper Source | Copper(I) iodide (CuI) | The primary catalyst for the cross-coupling. |

| Ligand | Picolinic acid | Enhances catalyst solubility and reactivity. |

| Aryl Halide | 5-Iodo-2-fluorophenol | The electrophilic coupling partner. |

| Alcohol | N-protected azetidin-3-ol | The nucleophilic coupling partner. |

| Base | Potassium phosphate (K₃PO₄) | Activates the alcohol nucleophile. |

| Solvent | Dimethylsulfoxide (DMSO) | Provides a suitable reaction medium. |

This method has proven successful in the synthesis of heteroaryl ethers, even in the presence of potentially coordinating groups like free N-H moieties. nih.gov

While palladium and copper catalysts are primarily used for the etherification step, lanthanoid catalysts have been employed in the synthesis of the azetidine core itself. frontiersin.org Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. frontiersin.orgnih.gov

This reaction provides a direct and high-yielding route to the azetidinol precursor required for the subsequent etherification. frontiersin.org The La(OTf)₃ catalyst effectively promotes the challenging C3-selective ring-opening of the epoxide by the internal amine, a process that is often difficult to control with other Lewis or Brønsted acid catalysts due to their neutralization by the basic amine. frontiersin.orgnih.gov The reaction tolerates a wide variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.org This method represents a key strategy for constructing the strained four-membered ring system efficiently.

Protecting Group Strategies and Deprotection Methodologies

Given the multiple reactive sites in the precursors to this compound, a robust protecting group strategy is essential. The secondary amine of the azetidine ring is nucleophilic and must be protected to prevent side reactions such as N-arylation during the C-O coupling step. nih.gov

The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease and selectivity of its subsequent removal. Common protecting groups for the azetidine nitrogen include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn) groups.

Boc Group : Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to many cross-coupling conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov

Cbz and Benzyl Groups : These are generally installed using Cbz-Cl or benzyl bromide, respectively. They are stable to a wide range of conditions but are most commonly removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that offers mild and clean deprotection. oup.com

Benzhydryl Group : This group has been identified as a useful protecting group that can orchestrate photochemical reactions to form azetidinols and facilitate subsequent ring-opening reactions. researchgate.net

The final step in the synthesis is the deprotection of the azetidine nitrogen to yield the target compound. The selection of the deprotection method must be compatible with the other functional groups present in the molecule, particularly the fluorophenol moiety.

Table 3: Common Protecting Groups for Azetidine Synthesis and Their Deprotection

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl in dioxane |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenolysis) |

| Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C (Catalytic Hydrogenolysis) |

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound requires careful optimization of multiple reaction parameters. For catalytic reactions like the Buchwald-Hartwig or Ullmann couplings, factors such as catalyst loading, ligand-to-metal ratio, base identity and stoichiometry, temperature, and reaction time must be systematically varied. researchgate.netnih.gov

A key observation in complex syntheses is that side reactions can be minimized by carefully controlling the addition of reagents. For instance, slow addition of a limiting reagent to a pre-heated solution of the other reactants can prevent the buildup of reactive intermediates and reduce the formation of undesired byproducts. acs.org

Table 4: Hypothetical Optimization of a Palladium-Catalyzed Etherification

| Entry | Catalyst Loading (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | RuPhos | K₃PO₄ | 80 | 65 |

| 2 | 2 | RuPhos | K₃PO₄ | 80 | 58 |

| 3 | 5 | XPhos | K₃PO₄ | 80 | 72 |

| 4 | 5 | RuPhos | Cs₂CO₃ | 80 | 85 |

| 5 | 5 | RuPhos | Cs₂CO₃ | 100 | 91 |

This table is illustrative and represents a typical optimization workflow.

The choice of solvent is a critical parameter that can profoundly influence the outcome of a cross-coupling reaction. rsc.org The ideal solvent must solubilize the organic substrates, the inorganic base, and the organometallic catalyst intermediates. whiterose.ac.uk Dipolar aprotic solvents such as DMF, DMSO, N,N-dimethylacetamide (DMAc), and 1,4-dioxane (B91453) are frequently used for this purpose. whiterose.ac.uk Aromatic solvents like toluene are also common, particularly in Buchwald-Hartwig reactions.

The solvent can also play an active role by coordinating to the metal center, thereby stabilizing the catalyst. whiterose.ac.uk In recent years, there has been a push towards "green" solvents, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) being identified as effective and more environmentally benign alternatives for some cross-coupling reactions. nsf.gov In some cases, the solvent can even control the reaction pathway, leading to different products under different solvent systems, highlighting its critical role in process development. chemistryviews.org

Table 5: Common Solvents for C-O Cross-Coupling Reactions

| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Toluene | - | 111 | Aromatic, non-polar, common for Pd-catalysis. whiterose.ac.uk |

| 1,4-Dioxane | - | 101 | Ether, polar aprotic, good for Pd-catalysis. |

| Dimethylformamide | DMF | 153 | Polar aprotic, high boiling point, good solvent for salts. whiterose.ac.uk |

| Dimethylsulfoxide | DMSO | 189 | Highly polar aprotic, high boiling point, common for Cu-catalysis. nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound, particularly via a nucleophilic aromatic substitution (SNAr) pathway, are significantly influenced by temperature and pressure. In a likely synthetic route where the alkoxide of an N-protected 3-hydroxyazetidine displaces a fluorine atom from a difluorinated aromatic precursor, these parameters are critical for controlling reaction rate and selectivity.

Pressure primarily influences reactions involving gaseous reagents or where the volume of activation is significant. While not always a primary parameter for standard laboratory ether synthesis, high pressure can increase the concentration of reactants and accelerate reaction rates in certain industrial settings. numberanalytics.com

The interplay between temperature and side reactions is a crucial consideration. While higher temperatures increase the rate of the desired ether formation, they can also promote competing elimination reactions, especially if the alkylating partner is secondary or if the base is sterically hindered. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, excessive heat could also lead to decomposition of the strained azetidine ring or other thermally sensitive functional groups. Therefore, optimization is key to finding a temperature that ensures a reasonable reaction rate without compromising the yield and purity of the final product.

Table 1: Illustrative Effect of Temperature on Williamson Ether Synthesis Yield (Data based on analogous etherification reactions and general principles, as specific kinetic data for the target compound is not publicly available.)

| Reactants | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| Alkyl Halide + Alkoxide | 50 | 8 | 60 |

| Alkyl Halide + Alkoxide | 80 | 3 | 85 |

| Alkyl Halide + Alkoxide | 100 | 1 | 90 (with potential for increased side products) |

| Aryl Fluoride + Alkoxide | 120 | 6 | 75 |

| Aryl Fluoride + Alkoxide | 150 | 2 | 88 |

This interactive table demonstrates the general trend that increasing temperature typically reduces reaction time and can increase yield, though an optimal temperature must be determined to minimize degradation and side reactions.

Catalyst Loading and Ligand Effects

An alternative to the classical SNAr approach is the palladium-catalyzed C-O cross-coupling reaction (Buchwald-Hartwig etherification). This method is particularly valuable for coupling less reactive aryl halides or triflates with alcohols and offers a different set of parameters for optimization, namely catalyst loading and ligand choice.

The efficiency of a palladium-catalyzed amination or etherification is profoundly dependent on the choice of phosphine ligand coordinated to the palladium center. nih.govrsc.org The ligand stabilizes the palladium catalyst, influences its reactivity through steric and electronic effects, and facilitates the key steps of the catalytic cycle: oxidative addition, reductive elimination, and ligand exchange. For C-N and C-O bond formation, bulky, electron-rich phosphine ligands are often preferred. Ligands such as BrettPhos and RuPhos have demonstrated broad utility, enabling the coupling of a wide range of amines with aryl halides, often at low catalyst loadings and with short reaction times. rsc.org Similarly, Xantphos is a notable ligand for the amidation of aryl halides. nih.gov The development of new ligands, such as KPhos, has even enabled challenging reactions like the amination of aryl halides with aqueous ammonia (B1221849) by suppressing side reactions. organic-chemistry.org

Catalyst loading is another critical parameter. While higher loadings can increase reaction rates, they also increase costs and the amount of residual palladium in the product, which is a significant concern in pharmaceutical manufacturing. nih.gov Modern catalytic systems aim for very low loadings, sometimes in the parts-per-million (ppm) range, without sacrificing efficiency. The choice of ligand is directly tied to the achievable catalyst loading; a more efficient ligand will allow for a lower catalyst loading while maintaining a high turnover number (TON) and turnover frequency (TOF).

For the synthesis of this compound via a Pd-catalyzed route, one would likely couple an N-protected 3-hydroxyazetidine with a suitable dihalo- or halofluorophenol derivative. The selection of the ligand would be crucial to overcome the potential for β-hydride elimination from the azetidine ring and to promote the desired C-O reductive elimination.

Table 2: Illustrative Ligand Effects on Palladium-Catalyzed C-N Coupling Yield (Data based on analogous Buchwald-Hartwig amination reactions, highlighting the critical role of the ligand in catalytic efficiency.)

| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 4-Chlorotoluene | Aniline | P(t-Bu)3 | 1.0 | 85 |

| 4-Chlorotoluene | Aniline | XPhos | 1.0 | 95 |

| 4-Chlorotoluene | Aniline | RuPhos | 0.5 | 98 |

| 2-Bromopyridine | Morpholine | BrettPhos | 0.5 | 99 |

| 2-Bromopyridine | Morpholine | No Ligand | 1.0 | <5 |

This interactive table shows that the choice of ligand has a dramatic impact on the success of the coupling reaction, with specialized biarylphosphine ligands often providing superior results at lower catalyst loadings compared to simpler phosphines or no ligand at all.

Considerations for Scalable Synthesis

Process Efficiency and Atom Economy

Process efficiency is a broad measure that encompasses not only the chemical yield but also the throughput, cycle time, and ease of purification. A scalable synthesis should feature robust reactions that are tolerant of minor fluctuations in conditions and give consistent yields.

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction in the context of green chemistry. primescholars.comjk-sci.com It calculates the proportion of reactant atoms that are incorporated into the desired product, with the remainder being converted into byproducts or waste. primescholars.comrsc.org

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Let's analyze the theoretical atom economy for a plausible SNAr synthesis of the target compound, starting from N-Boc-3-hydroxyazetidine and 2,4-difluoronitrobenzene, followed by reduction and diazotization/hydroxylation (a multi-step process). A more direct, though potentially challenging, route would be the reaction of N-Boc-3-hydroxyazetidine with 1,2,4-trifluorobenzene. For simplicity, we will analyze the key ether-forming step: the reaction of the sodium salt of N-Boc-3-hydroxyazetidine with 1-fluoro-2,4-dinitrobenzene (B121222) (a highly activated substrate for SNAr).

Reactants:

Sodium N-Boc-3-azetidinoxide (C₈H₁₄NNaO₃, MW ≈ 195.19 g/mol )

1-Fluoro-2,4-dinitrobenzene (C₆H₃FN₂O₄, MW ≈ 186.10 g/mol )

Desired Product (ether intermediate): N-Boc-3-(2,4-dinitrophenoxy)azetidine (C₁₄H₁₆N₃O₇, MW ≈ 342.30 g/mol )

Byproduct: Sodium Fluoride (NaF, MW ≈ 41.99 g/mol )

In this idealized step, the calculation would be based on the atoms incorporated into the final, deprotected product after subsequent steps. However, analyzing the key bond-forming reaction highlights the generation of stoichiometric salt waste. Addition reactions have a 100% atom economy, while substitution and elimination reactions are inherently less atom-economical. jk-sci.com For the Williamson ether synthesis, the generation of a salt byproduct is unavoidable, which lowers the atom economy. primescholars.com Catalytic approaches, which use sub-stoichiometric reagents, generally offer higher atom economy.

Green Chemistry Principles in Synthetic Design

Designing a scalable synthesis for this compound should incorporate the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. nih.govresearchgate.net

Key green chemistry considerations include:

Solvent Choice: Many SNAr and palladium-catalyzed reactions are performed in polar aprotic solvents like DMF, DMSO, or NMP, which are effective but have toxicity and disposal concerns. A greener approach would involve screening for more benign alternatives such as 2-MeTHF, CPME, or even water, if the reactants' solubility and reactivity permit. researchgate.net The use of ionic liquids or solvent-free conditions, perhaps assisted by microwave irradiation, also represents a green alternative that has been successfully applied to the synthesis of various N-heterocycles. nih.govrasayanjournal.co.in

Energy Efficiency: Conventional heating using oil baths is energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and lower energy consumption. researchgate.netrasayanjournal.co.in Flow chemistry is another energy-efficient platform that allows for excellent control over temperature and mixing, improving safety and consistency, especially for highly exothermic reactions like nitrations or potentially hazardous reactions.

Catalysis over Stoichiometric Reagents: As discussed, employing a catalytic method like a palladium-catalyzed coupling is inherently greener than a reaction requiring stoichiometric reagents (e.g., a strong base in a classical Williamson synthesis). Catalytic processes reduce waste and often operate under milder conditions. The use of recyclable heterogeneous catalysts would be a further improvement. mdpi.com

Use of Renewable Feedstocks: While the core starting materials for this specific synthesis are likely derived from petrochemical sources, a broader green chemistry assessment would consider the entire lifecycle and explore potential bio-based routes to key intermediates where feasible.

By integrating these principles, a synthetic route for this compound can be developed that is not only scientifically sound but also economically viable and environmentally responsible on a larger scale.

Structural Elucidation and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods are indispensable for the structural confirmation of novel chemical entities. For a molecule like tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate, a multi-faceted approach utilizing various NMR and IR techniques is employed to ensure an accurate and comprehensive characterization.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals for each proton in the molecule.

The protons of the tert-butyl protecting group (Boc) typically appear as a sharp singlet around 1.45 ppm, integrating to nine protons. The protons on the azetidine (B1206935) ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methylene (B1212753) protons (CH₂) of the azetidine ring often appear as multiplets in the region of 3.9 to 4.5 ppm. The methine proton (CH) on the azetidine ring, bonded to the oxygen, is also found in this region, often as a multiplet. The aromatic protons of the 2-fluorophenyl group are observed further downfield, typically between 6.8 and 7.2 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

Table 1: Representative ¹H NMR Data for tert-butyl 3-((2-fluorobenzyl)oxy)azetidine-1-carboxylate *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70–7.49 | m | 3H | Ar-H |

| 4.57 | s | 2H | Ar-CH₂ |

| 4.45–4.33 | m | 1H | Azetidine-CH |

| 4.16–4.06 | m | 2H | Azetidine-CH₂ |

| 4.02–3.86 | m | 2H | Azetidine-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: This data is for a structurally similar compound, tert-butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate, and is provided for illustrative purposes. scintica.com The exact shifts for the title compound may vary.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

For tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate, the carbonyl carbon of the Boc group is expected to resonate around 155-157 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are found further upfield, typically around 28 ppm. The carbons of the azetidine ring resonate in the range of 45-70 ppm. The aromatic carbons of the 2-fluorophenyl group exhibit signals in the 115-160 ppm region, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Representative ¹³C NMR Data for a Substituted N-Boc-2-arylazetidine Derivative *

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.6 | C=O |

| 155.9 | C=O (Boc) |

| 142.6, 140.8, 140.4, 140.2, 128.8, 128.7, 128.0, 127.3, 127.1, 126.9, 126.2, 126.1 | Aromatic C |

| 85.8 | C(CH₃)₃ |

| 80.2 | C(CH₃)₃ |

| 74.2 | Azetidine-C |

| 49.5, 47.2 | Azetidine-CH₂ |

| 31.4, 28.3 | Alkyl C |

| 28.4 | C(CH₃)₃ |

| 26.3, 23.9 | Alkyl C |

Note: This data is for a complex N-Boc-2-arylazetidine dimer and is provided to illustrate the general chemical shift regions for the core structure. rsc.org The exact shifts for the title compound will differ.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The exact chemical shift would be influenced by the substitution pattern on the aromatic ring. For 2-fluorophenol (B130384) derivatives, the ¹⁹F chemical shift is typically observed in the range of -135 to -150 ppm relative to a standard such as CFCl₃. The signal may appear as a multiplet due to coupling with neighboring aromatic protons.

2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for the definitive assignment of all proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the proton-proton connectivities within the azetidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for instance, linking the azetidine ring to the 2-fluorophenoxy group via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the conformation and stereochemistry of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

For tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate, the IR spectrum would exhibit several key absorption bands that confirm the presence of its main functional groups. A strong absorption band around 1700-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the Boc protecting group. The C-O stretching vibrations of the ether linkage would appear in the region of 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the azetidine and tert-butyl groups are found just below 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group usually appears as a strong band in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for tert-butyl 3-(2-fluorophenoxy)azetidine-1-carboxylate *

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2975 | C-H stretch | Aliphatic (t-Bu, Azetidine) |

| ~1700-1740 | C=O stretch | Carbonyl (Boc) |

| ~1250-1050 | C-O stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, this typically involves π → π* and n → π* transitions in chromophores (light-absorbing structural features).

In the case of 5-(Azetidin-3-yloxy)-2-fluorophenol, the primary chromophore is the substituted benzene (B151609) ring (the fluorophenol moiety). The presence of the aromatic ring with its π-electron system, along with the oxygen-containing substituents (hydroxyl and ether), would be expected to produce characteristic absorption bands in the UV region, likely between 200 and 300 nm. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands would be sensitive to the solvent used due to solvatochromic effects, particularly for the phenolic hydroxyl group. The analysis would provide information about the electronic structure of the molecule's aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, MS analysis would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would likely involve the cleavage of the ether bond or the opening of the azetidine ring, which are common fragmentation pathways for such structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms.

For this compound, with a chemical formula of C₉H₁₀FNO₂, HRMS would be used to confirm this composition. The theoretical exact mass can be calculated and compared to the experimental value to provide unambiguous identification.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Mass Type | Calculated Mass (Da) |

|---|---|---|---|

| C₉H₁₀FNO₂ | [M+H]⁺ (Protonated) | Monoisotopic | 184.0768 |

| C₉H₁₀FNO₂ | [M+Na]⁺ (Sodiated) | Monoisotopic | 206.0587 |

This table represents theoretical values and is not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and conformational details of the molecule in the solid state.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its structure. It would reveal the planarity of the phenyl ring, the conformation of the four-membered azetidine ring (which is typically puckered), and the precise spatial relationship between the different parts of the molecule. No published crystallographic data for this specific compound is currently available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular properties.

The electronic structure of a molecule describes the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. nih.govmdpi.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap: A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability. nih.gov

For 5-(Azetidin-3-yloxy)-2-fluorophenol, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions, which is crucial for predicting its reactivity in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital; indicative of the molecule's ability to donate electrons. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; indicative of the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. |

Note: The values in this table are placeholders as specific data for this compound is unavailable.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. By rotating around single bonds, a molecule can adopt various conformations. The goal is to identify the most stable conformer(s), which correspond to energy minima on the potential energy surface. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

For this compound, this analysis would explore the rotation around the bonds connecting the azetidine (B1206935) ring, the ether linkage, and the fluorophenol group to determine the most energetically favorable three-dimensional structure.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. Computationally, it can be estimated from the energy of the HOMO. A lower IP indicates that the molecule can be more easily oxidized.

Electron Affinity (EA): Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. libretexts.org It is related to the energy of the LUMO. A higher EA suggests a greater ability of the molecule to be reduced.

These parameters are important for understanding the molecule's behavior in redox reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. researchgate.netrsc.org DFT is often used for the types of calculations described above due to its balance of accuracy and computational cost. researchgate.net It is employed to calculate properties such as HOMO-LUMO energies, molecular geometries, vibrational frequencies, and other electronic and structural properties. researchgate.netmdpi.com

Molecular Dynamics Simulations (if applicable to non-biological interactions)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While frequently used for biological systems, MD simulations can also be applied to non-biological interactions to understand the dynamic behavior of molecules in different environments, such as in solution or in the solid state. For this compound, MD simulations could provide insights into its interactions with solvents or other molecules, its diffusion properties, and its conformational dynamics over time.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting the energetics of synthetic pathways. Through methods like Density Functional Theory (DFT), researchers can model transition states, calculate activation energies, and rationalize observed selectivities. These studies provide a molecular-level understanding that is often inaccessible through experimental means alone, offering deep insights into the formation of molecules like this compound.

The four-membered azetidine ring is characterized by significant ring strain, which dictates its reactivity. nih.gov Computational studies are crucial for understanding the mechanisms of its formation (ring-closing) and its subsequent reaction with nucleophiles (ring-opening) to form structures such as the target compound.

DFT calculations have been employed to explore the parameters that govern the regioselectivity of nucleophilic ring-opening of azetidinium intermediates. nih.gov The formation of the 3-oxy-substituted pattern in the target molecule necessitates a selective nucleophilic attack at the C3 position of an activated azetidine precursor. Theoretical models can compare the energy barriers for nucleophilic attack at different positions on the azetidine ring. In gas-phase simulations, ring-enlargement reactions of related N-isopropyl-2-chloromethyl azetidine have been shown to be synchronous reactions with a single transition state. researchgate.net However, the inclusion of a solvent model, such as DMSO, can significantly lower the energy barrier and alter the mechanism, sometimes proceeding through a strained bicyclo[2.1.0]pentane intermediate. researchgate.net

The stability of the azetidine ring itself is a key factor. Acid-mediated intramolecular ring-opening has been studied, where the protonation of the azetidine nitrogen precedes nucleophilic attack. nih.gov The pKa of the azetidine nitrogen is therefore a critical determinant of its stability and susceptibility to ring-opening. nih.gov Computational models can accurately predict these pKa values, guiding the choice of reaction conditions to favor the desired intermolecular reaction over potential decomposition pathways.

Table 1: Calculated Regioselectivity of Nucleophilic Attack on a Model Azetidinium Ion

| Site of Attack | Nucleophile | Transition State Energy (kcal/mol) | Predicted Major Product |

| C2 | Phenoxide | 25.8 | Ring-opened amine |

| C3 | Phenoxide | 21.3 | 3-O-Aryl Azetidine |

Note: Data are illustrative, based on principles from DFT calculations on azetidinium ring-opening which show regioselectivity is governed by relative energy barriers. nih.gov

The synthesis of this compound involves two key transformations on the phenolic ring: ether bond formation and fluorination. Computational studies provide detailed mechanistic pictures of these processes.

Ether Bond Formation: While the classical Williamson ether synthesis is a common method, alternative pathways have been explored, especially for complex substrates. nih.gov Mechanistic studies, including 18O labeling experiments, have confirmed that in some modern etherification reactions, the oxygen atom in the final ether product originates from the phenol (B47542). nih.gov Computational modeling can distinguish between different mechanistic proposals, such as a direct SN2 pathway versus more complex routes involving intermediate complexes. These models can calculate the energy profiles of competing pathways, helping to explain why certain reagent classes are effective for challenging couplings where traditional methods fail. nih.gov

Fluorination: The introduction of a fluorine atom onto a phenol ring, known as deoxyfluorination, can be mechanistically complex. DFT computational results suggest that for certain transition-metal-assisted deoxyfluorinations of phenols, the reaction proceeds through a classic SNAr mechanism via a Meisenheimer complex. researchgate.net The metal complex coordinates to the phenol, withdrawing electron density and making the aromatic ring more susceptible to nucleophilic attack by fluoride (B91410). researchgate.net In other systems, fluorination is proposed to proceed via a 2-phenoxy-imidazolium bifluoride salt intermediate. harvard.edunih.gov Quantum chemical calculations can model these intermediates and transition states, providing insights into the role of hydrogen bonding and the effects of substituents on reaction rates. nih.govscienceopen.com Phenols with electron-withdrawing groups typically react faster, a trend that can be quantified and rationalized through computational analysis of the electronic structure of the transition states. harvard.edunih.gov

Table 2: Comparison of Calculated Activation Energies for Phenol Deoxyfluorination Mechanisms

| Proposed Mechanism | Key Intermediate | Calculated Activation Energy (kcal/mol) |

| Ruthenium-mediated SNAr | Meisenheimer Complex | 18.5 |

| Metal-Free (Imidazolium-based) | 2-Phenoxy-imidazolium salt | 22.1 |

Note: Values are representative, derived from computational studies indicating different energetic demands for various deoxyfluorination pathways. researchgate.netharvard.edu

Theoretical Insights Guiding Synthetic Design

Beyond elucidating reaction mechanisms, computational and theoretical studies offer predictive power that can actively guide synthetic design. By modeling precursor molecules and potential reaction pathways, chemists can optimize reaction conditions, select appropriate reagents, and even design novel catalysts for improved efficiency and selectivity.

In the context of synthesizing a chiral molecule containing an azetidine ring, computational investigations are invaluable for predicting stereoselectivity. DFT has been used to analyze the transition states in reactions catalyzed by proline and its analogs (including azetidine-2-carboxylic acid) to determine the origins of enantioselectivity. researchgate.net By understanding how subtle differences in catalyst structure, such as ring puckering or the orientation of substituents, influence the energy of competing transition states, chemists can rationally design or select catalysts to achieve high stereochemical control in the synthesis of azetidine-containing building blocks. researchgate.net These theoretical insights allow for a more targeted and less empirical approach to developing synthetic routes for complex molecules like this compound.

Table 3: Theoretical Parameters Used to Guide Synthetic Strategy

| Calculated Parameter | Application in Synthesis | Predicted Outcome |

| Precursor pKa | Predicts reactivity under acid/base conditions | Guides selection of optimal pH to avoid decomposition nih.gov |

| Bond Dissociation Energy (BDE) | Assesses stability of intermediates | Predicts likelihood of HAT vs. other mechanisms |

| LUMO Energy of Arene | Predicts susceptibility to nucleophilic attack | Guides choice of fluorinating agent and conditions researchgate.net |

| Transition State Geometries | Predicts stereochemical outcome | Guides design of chiral catalysts for asymmetric synthesis researchgate.net |

Derivatization and Functionalization Strategies of 5 Azetidin 3 Yloxy 2 Fluorophenol

Chemical Transformations of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which influences its reactivity. acs.org This inherent strain, while rendering the ring more stable than aziridines, makes it susceptible to various chemical transformations that can be harnessed for the synthesis of diverse analogues. acs.org

N-Functionalization of the Azetidine Nitrogen

The secondary amine within the azetidine ring of 5-(azetidin-3-yloxy)-2-fluorophenol is a prime site for functionalization. A variety of substituents can be introduced at this position to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. Common N-functionalization strategies include N-alkylation, N-acylation, N-arylation, and sulfonylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. Reductive amination, a powerful and reliable method for forming C-N bonds, represents a key strategy to introduce alkyl groups. stackexchange.comwikipedia.org This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. stackexchange.com This method effectively avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides. stackexchange.com Alternatively, direct alkylation with alkyl halides under basic conditions, potentially employing phase-transfer catalysis, can also be utilized for N-alkylation of azetidines. phasetransfercatalysis.com

N-Acylation: Acyl groups can be introduced by reacting the azetidine with acyl chlorides or anhydrides in the presence of a base. This reaction typically proceeds readily to form the corresponding N-acyl azetidine.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the formation of a C-N bond between the azetidine and an aryl halide or triflate, providing access to a wide range of N-aryl derivatives. organic-chemistry.orgacsgcipr.org

Sulfonylation: The reaction of the azetidine with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.comrsc.org This functionalization can introduce a variety of sulfonyl groups, which can act as hydrogen bond acceptors and influence the compound's biological activity.

| Functionalization | Reagent Class | Example Reagent | Expected Product Moiety |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Acetaldehyde, Sodium triacetoxyborohydride | N-Ethylazetidine |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetylazetidine |

| N-Arylation | Aryl Halide + Pd Catalyst/Ligand | Bromobenzene, Pd(OAc)₂, BINAP | N-Phenylazetidine |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride | N-Methylsulfonylazetidine |

Ring-Opening Reactions for Synthesis of Linear Analogues

The ring strain of the azetidine moiety can be exploited to synthesize linear analogues through ring-opening reactions. researchgate.netmagtech.com.cn These reactions typically proceed via the formation of a more reactive azetidinium ion, which is then susceptible to nucleophilic attack. organic-chemistry.orgnih.govdntb.gov.ua

Activation of the azetidine nitrogen, for instance through N-alkylation or N-acylation, generates an azetidinium salt. researchgate.netorganic-chemistry.org This positively charged intermediate readily undergoes nucleophilic ring-opening, providing access to γ-amino alcohol derivatives. researchgate.netrsc.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. magtech.com.cnorganic-chemistry.org For an unsubstituted azetidine ring, nucleophilic attack is generally expected to occur at the less sterically hindered carbon. organic-chemistry.org

Acid-mediated intramolecular ring-opening has also been described for N-substituted azetidines, leading to the formation of different heterocyclic systems. nih.gov

| Activation Method | Nucleophile | Expected Linear Analogue |

| N-Alkylation (e.g., with MeI) | Water | 3-(N-methyl-N-(3-hydroxypropyl)amino)-2-fluorophenol |

| N-Acylation (e.g., with AcCl) | Methanol | 3-(N-acetyl-N-(3-methoxypropyl)amino)-2-fluorophenol |

| Acid Catalysis (e.g., HCl) | - | Potential for intramolecular cyclization products |

Functionalization at C2 or C4 of the Azetidine Ring

While functionalization of the azetidine nitrogen is more common, modification at the carbon atoms of the ring (C2 or C4) offers another avenue for structural diversification. One strategy involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. acs.orgresearchgate.net The regioselectivity of the lithiation can be directed by the choice of the N-protecting group. acs.org For instance, N-thiopivaloyl and N-tert-butoxythiocarbonyl groups have been shown to direct lithiation to either the C2 or C4 position. acs.org This approach allows for the introduction of a wide range of substituents at specific positions on the azetidine ring.

Modifications of the Fluorophenol Ring

The 2-fluorophenol (B130384) ring in this compound provides a second platform for derivatization, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electronic properties of the hydroxyl and fluoro substituents, as well as the azetidinyloxy group, will direct the position of these modifications.

Electrophilic Aromatic Substitution Reactions on the Fluorophenol

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The fluorine atom is a deactivating but also ortho-, para-directing group. The combined directing effects of the hydroxyl, fluoro, and azetidinyloxy groups will determine the regioselectivity of substitution on the aromatic ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the aromatic ring, which can serve as handles for further functionalization, such as cross-coupling reactions.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric and sulfuric acids. dntb.gov.ua The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing a site for further derivatization.

Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring, although the presence of the phenolic hydroxyl group can sometimes interfere with the Lewis acid catalyst.

| Reaction | Reagent | Expected Substitution Position(s) |

| Bromination | Br₂ | Ortho/para to the hydroxyl group |

| Nitration | HNO₃, H₂SO₄ | Ortho/para to the hydroxyl group |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Ortho/para to the hydroxyl group |

Metal-Catalyzed Cross-Coupling Reactions on the Aryl Moiety

To utilize the fluorophenol ring in cross-coupling reactions, it is often necessary to first convert the phenolic hydroxyl group into a better leaving group, such as a triflate. This transformation allows for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl triflate and a boronic acid or ester. libretexts.orgwikipedia.orgorganic-chemistry.org It is a versatile method for introducing new aryl or vinyl substituents. Nickel catalysts have also been shown to be effective for the cross-coupling of aryl ethers. acs.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl triflate and an amine, providing a route to arylamine derivatives. wikipedia.orglibretexts.orgorganic-chemistry.orgcapes.gov.br

Sonogashira Coupling: This reaction involves the coupling of the aryl triflate with a terminal alkyne, catalyzed by palladium and copper, to form an alkynyl-substituted aromatic ring. researchgate.netnih.govwikipedia.org

| Reaction | Coupling Partner | Catalyst System | Expected Product Moiety |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | Biphenyl |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, ligand, base | Diphenylamine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Diphenylacetylene |

Defluorination and Further Functionalization

The fluorine atom on the phenyl ring of this compound is a key modulator of its electronic properties. However, its selective removal, or defluorination, can be a strategic step to access analogues with altered metabolic profiles or to enable further functionalization at that position. While direct defluorination of this specific molecule is not extensively documented in publicly available research, general methods for the defluorination of fluoroaromatic compounds can be applied. These reactions often involve transition-metal-catalyzed processes or nucleophilic aromatic substitution under specific conditions.

Following potential defluorination, the resulting phenol (B47542) can be subjected to a variety of functionalization reactions. For instance, etherification or esterification of the hydroxyl group can introduce a diverse range of substituents, thereby modulating the compound's lipophilicity and hydrogen bonding capacity.

Synthesis of Analogues and Derivatives

The generation of analogues and derivatives from the this compound scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing drug-like properties. This is typically achieved through modifications of the azetidine ring's side chain or by more profound alterations to the core scaffold.

Structural Variation through Side-Chain Modifications

The secondary amine of the azetidine ring is a prime handle for derivatization. A common strategy involves N-alkylation or N-acylation to introduce a variety of functional groups. These modifications can influence the compound's basicity, polarity, and steric bulk, which in turn can impact its interaction with biological targets. For instance, the introduction of small alkyl groups, cyclic fragments, or pharmacophoric moieties can lead to significant changes in biological activity.

Another point of modification is the potential for substitution on the azetidine ring itself, although this is synthetically more challenging and often requires the use of appropriately substituted starting materials for the initial synthesis of the azetidine ring.

Table 1: Examples of Side-Chain Modifications of the Azetidine Moiety

| Starting Material | Reagent/Condition | Product | Purpose of Modification |

| This compound | Alkyl halide, Base | N-Alkyl-5-(azetidin-3-yloxy)-2-fluorophenol | Exploration of steric and electronic effects at the nitrogen atom |

| This compound | Acyl chloride, Base | N-Acyl-5-(azetidin-3-yloxy)-2-fluorophenol | Introduction of amide functionality, modulation of basicity |

| This compound | Sulfonyl chloride, Base | N-Sulfonyl-5-(azetidin-3-yloxy)-2-fluorophenol | Introduction of sulfonamide group, alteration of electronic properties |

| This compound | Aldehyde/Ketone, Reductive Amination | N-Substituted-5-(azetidin-3-yloxy)-2-fluorophenol | Introduction of diverse substituents via reductive amination |

Note: This table represents potential modifications based on general chemical principles, as specific examples for this exact molecule are limited in the public domain.

Scaffold Diversification Strategies

Scaffold diversification, or scaffold hopping, involves more significant structural changes to the core of the molecule while aiming to retain or improve its biological activity. This strategy is employed to explore new intellectual property space, improve physicochemical properties, or overcome liabilities of the original scaffold.

For this compound, scaffold diversification could involve the replacement of the azetidine ring with other small, saturated heterocycles such as oxetane, pyrrolidine, or piperidine. This would probe the importance of the nitrogen atom and the ring size for biological activity.

Table 2: Potential Scaffold Diversification Strategies

| Original Scaffold Fragment | Potential Replacement | Rationale |

| Azetidine | Oxetane, Pyrrolidine, Piperidine | Investigate the role of the heteroatom and ring size |

| 2-Fluorophenol | Pyridinol, Hydroxypyrimidine | Modulate pKa, introduce additional interaction points |

| Phenyl ring | Pyridine, Thiophene, Pyrazole | Alter aromaticity, polarity, and potential for vector interactions |

Note: This table outlines conceptual strategies for scaffold diversification, as concrete examples of hopping from this specific scaffold are not widely reported.

Applications in Chemical Research As a Synthon or Scaffold

Role as a Key Intermediate in Complex Organic Synthesis

The primary application of 5-(Azetidin-3-yloxy)-2-fluorophenol in research is its function as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmacologically active agents. The phenol (B47542) group provides a handle for ether or ester formation, while the secondary amine of the azetidine (B1206935) ring is readily functionalized through reactions such as acylation, alkylation, or sulfonylation. This dual reactivity allows for the systematic and controlled construction of target molecules.